2-(((Tert-butyldimethylsilyl)oxy)methyl)-2-cyclopentenone
Overview
Description
Tert-butyldimethylsilyl (TBDMS) compounds are commonly used in organic synthesis. They are typically used as protecting groups for alcohols, where the hydroxyl group (OH) is replaced by a TBDMS group . This protects the alcohol from reacting under conditions that would normally cause it to do so .
Synthesis Analysis
The synthesis of TBDMS-protected alcohols typically involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The base deprotonates the alcohol, making it a stronger nucleophile, and it then attacks the silicon atom of the TBDMS-Cl .Molecular Structure Analysis
TBDMS-protected compounds have a silicon atom bonded to a tert-butyl group and two methyl groups. The oxygen of the alcohol is bonded to the silicon .Chemical Reactions Analysis
TBDMS-protected alcohols can act as both aldol donors and acceptors in the stereocontrolled production of erythrose . They can also be converted back to the alcohols under acidic conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopent-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-9-10-7-6-8-11(10)13/h7H,6,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALMERLOGIIOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523534 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68882-72-4 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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